REACTION_CXSMILES
|
CCN(/C=C(/C(OCC)=O)\[C:8](C)=[O:9])CC.OCCNN.[C:21]([N:25]1[C:29]([CH3:30])=[C:28]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH:27]=[N:26]1)(C)(C)[CH3:22].[H-].[Na+].[OH:38][CH2:39][CH2:40][N:41]1[C:45]([CH3:46])=[C:44]([C:47]([O:49][CH2:50][CH3:51])=[O:48])[CH:43]=[N:42]1.CI>C1COCC1>[OH:38][CH2:39][CH2:40][N:41]1[C:45]([CH3:46])=[C:44]([C:47]([O:49][CH2:50][CH3:51])=[O:48])[CH:43]=[N:42]1.[CH3:8][O:9][CH2:22][CH2:21][N:25]1[C:29]([CH3:30])=[C:28]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH:27]=[N:26]1 |f:3.4|
|
Name
|
|
Quantity
|
509 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)/C=C(\C(=O)C)/C(=O)OCC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
OCCNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
|
Name
|
|
Quantity
|
91 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
376 mg
|
Type
|
reactant
|
Smiles
|
OCCN1N=CC(=C1C)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=CC(=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 376 mg | |
YIELD: PERCENTYIELD | 67% |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1N=CC(=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 249 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |